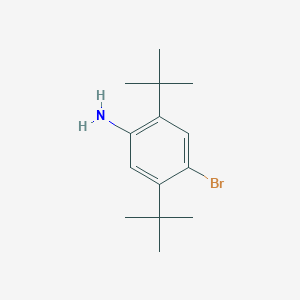
4-Acetamido-2,6-dimethylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamido-2,6-dimethylbenzoic acid is an organic compound with the molecular formula C11H13NO3 It is a derivative of benzoic acid, characterized by the presence of acetylamino and dimethyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-2,6-dimethylbenzoic acid typically involves the acetylation of 2,6-dimethyl-aniline followed by carboxylation. One common method includes:
Acetylation: 2,6-dimethyl-aniline is reacted with acetic anhydride in the presence of a base such as pyridine to form 4-acetylamino-2,6-dimethyl-aniline.
Carboxylation: The acetylated product is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-2,6-dimethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho to the carboxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of 4-amino-2,6-dimethyl-benzoic acid.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Acetamido-2,6-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Acetamido-2,6-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Acetamido-2,6-dimethylbenzoic acid: Unique due to its specific substitution pattern on the benzene ring.
4-Acetylamino-benzoic acid: Lacks the dimethyl groups, leading to different chemical and biological properties.
2,6-Dimethyl-benzoic acid: Lacks the acetylamino group, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of both acetylamino and dimethyl groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
99855-47-7 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23g/mol |
IUPAC Name |
4-acetamido-2,6-dimethylbenzoic acid |
InChI |
InChI=1S/C11H13NO3/c1-6-4-9(12-8(3)13)5-7(2)10(6)11(14)15/h4-5H,1-3H3,(H,12,13)(H,14,15) |
InChI Key |
KKYBGKFZICNEDR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C(=O)O)C)NC(=O)C |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-[3-tert-butyl-4-(dimethylamino)phenyl]acetamide](/img/structure/B373679.png)
![3-[1,1-Dimethyl-2-(4-methylphenoxy)-2,2-dioxido-1lambda~4~-disulfanyl]benzoic acid](/img/structure/B373681.png)

![4-(Aminosulfonyl)phenyl {[(benzyloxy)carbonyl]amino}acetate](/img/structure/B373684.png)
